molecular formula C11H11NO2 B6256147 8-ethoxyquinolin-4-ol CAS No. 303121-06-4

8-ethoxyquinolin-4-ol

Cat. No. B6256147
CAS RN: 303121-06-4
M. Wt: 189.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N . The exact molecular structure of 8-ethoxyquinolin-4-ol would need to be determined through advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The exact chemical reactions that this compound can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

8-ethoxyquinolin-4-ol has a wide range of applications in the field of scientific research. It has been found to possess antioxidant activity, and has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticonvulsants. In addition, this compound has been used as a catalyst in the synthesis of organic compounds, and has been used in the synthesis of a variety of heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The synthesis of 8-ethoxyquinolin-4-ol is relatively simple and can be conducted with a high yield and purity. In addition, this compound is relatively stable, and can be stored for extended periods of time. However, this compound can be toxic in high concentrations and should be handled with care. In addition, this compound is not soluble in water, and must be dissolved in an organic solvent prior to use.

Future Directions

The potential future directions of 8-ethoxyquinolin-4-ol research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of this compound and its potential applications in the industrial and pharmaceutical fields. Finally, additional research could be conducted into the safety and toxicity of this compound, as well as its potential environmental impacts.

Synthesis Methods

8-ethoxyquinolin-4-ol is synthesized through a reaction between an aromatic nitro compound and an alkyl halide in the presence of a base. The reaction is typically conducted in a solvent such as acetonitrile, and the resulting product is then purified by column chromatography. The yield of the reaction is typically high, and the purity of the product can reach up to 99%.

Safety and Hazards

While specific safety data for 8-ethoxyquinolin-4-ol is not available, safety data for similar compounds suggests that precautions should be taken to avoid ingestion, skin contact, and inhalation . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

8-ethoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIZYLPKXUTCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314848
Record name 8-Ethoxy-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303121-06-4
Record name 8-Ethoxy-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303121-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethoxy-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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